molecular formula C6H8ClNO3S B6232694 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride CAS No. 2384737-22-6

3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B6232694
CAS No.: 2384737-22-6
M. Wt: 209.65 g/mol
InChI Key: IZUBTRSSZARPJZ-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a sulfonyl chloride group, and a propan-2-yl substituent. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-(propan-2-yl)-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(propan-2-yl)-1,2-oxazole+ClSO3H3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride+H2O\text{3-(propan-2-yl)-1,2-oxazole} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{H}_2\text{O} 3-(propan-2-yl)-1,2-oxazole+ClSO3​H→3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

Scientific Research Applications

3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazole ring provides stability and specificity to the compound, allowing it to interact with specific molecular targets. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition.

Comparison with Similar Compounds

Similar Compounds

  • 3-(propan-2-yl)-1,2-oxazole-5-sulfonamide
  • 3-(propan-2-yl)-1,2-oxazole-5-sulfonate ester
  • 3-(propan-2-yl)-1,2-oxazole-5-sulfonothioate

Uniqueness

3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research for the modification of biomolecules and the development of new materials.

Properties

CAS No.

2384737-22-6

Molecular Formula

C6H8ClNO3S

Molecular Weight

209.65 g/mol

IUPAC Name

3-propan-2-yl-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C6H8ClNO3S/c1-4(2)5-3-6(11-8-5)12(7,9)10/h3-4H,1-2H3

InChI Key

IZUBTRSSZARPJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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